2-Isopropyl-5-methyl-1H-indole
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Overview
Description
2-Isopropyl-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes an indole ring substituted with an isopropyl group at the 2-position and a methyl group at the 5-position.
Preparation Methods
The synthesis of indole derivatives, including 2-Isopropyl-5-methyl-1H-indole, can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the Cu-catalyzed (4+1) cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Isopropyl-5-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalized π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Isopropyl-5-methyl-1H-indole has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Isopropyl-5-methyl-1H-indole can be compared with other indole derivatives, such as:
1H-Indole, 5-methyl-: Similar structure but lacks the isopropyl group.
1H-Indole, 2-methyl-: Similar structure but lacks the isopropyl group at the 2-position
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-8(2)12-7-10-6-9(3)4-5-11(10)13-12/h4-8,13H,1-3H3 |
InChI Key |
NGSXHQNEQTUVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(C)C |
Origin of Product |
United States |
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